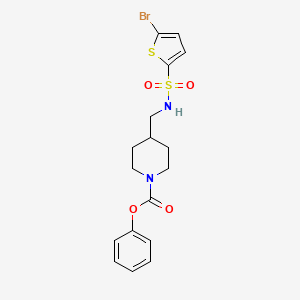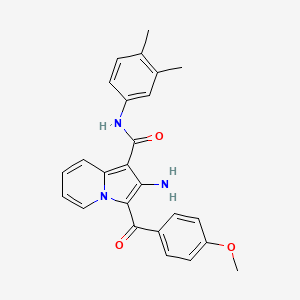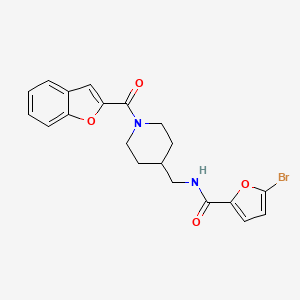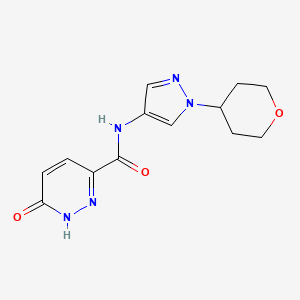
Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 5-Bromothiophene-2-sulfonamide . 5-Bromothiophene-2-sulfonamide is a compound that can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that similar compounds can be synthesized through various methods. For instance, fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .Aplicaciones Científicas De Investigación
Beta(3) Adrenergic Receptor Agonism Novel sulfonamides, including variants similar to Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, have shown promising biological activity on human beta(3)-adrenergic receptors. These compounds are full agonists at the beta(3) receptor, indicating potential applications in treating conditions related to this receptor's function (Hu et al., 2001).
Anticancer Potential Certain sulfonamide derivatives exhibit notable anticancer activity. A study evaluated novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which are structurally related to this compound, showing effectiveness against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Antimicrobial Applications Derivatives of sulfonamides, closely related to this compound, have shown antimicrobial properties. These compounds, developed through various chemical reactions, demonstrate effectiveness against certain bacteria and could be potential candidates for new antimicrobial agents (El‐Emary et al., 2002).
5-HT(2A) Receptor Antagonism Research into acyclic sulfones, which include compounds structurally similar to this compound, has identified them as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds show potential for use in conditions associated with this receptor, indicating diverse therapeutic applications (Fletcher et al., 2002).
Type II Diabetes Treatment S-substituted derivatives of 1,2,4-triazol-3-thiol, including compounds related to this compound, have been synthesized and evaluated for their biological potential in treating type II diabetes. These derivatives exhibit potent inhibitory effects on α-glucosidase enzyme, a target in diabetes treatment (ur-Rehman et al., 2018).
Synthesis of Novel Heterocycles The synthesis of new heterocycles, such as those derived from this compound, has been explored for various pharmaceutical applications. These syntheses involve cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the creation of novel compounds with potential medicinal uses (Back & Nakajima, 2000).
Anticancer Agent Synthesis Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to this compound, have been synthesized and evaluated as anticancer agents. These compounds show promise in treating cancer, with some derivatives exhibiting significant potency against cancer cell lines (Rehman et al., 2018).
Mecanismo De Acción
Target of Action
The compound contains a bromothiophene moiety, which is often used in suzuki-miyaura cross-coupling reactions . These reactions typically target palladium catalysts .
Mode of Action
The mode of action of this compound could involve its participation in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the biochemical pathways associated with Suzuki-Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action would likely be the formation of a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction . This could lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of “Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate” would be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Propiedades
IUPAC Name |
phenyl 4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHJNAMFCYNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2888150.png)

![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)
![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)

![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)
![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)

![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2888163.png)
![3,4-Dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2888164.png)
![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2888167.png)